molecular formula C13H14N2O B1388126 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile CAS No. 887595-01-9

3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Cat. No.: B1388126
CAS No.: 887595-01-9
M. Wt: 214.26 g/mol
InChI Key: MQEWNXVQQGJDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile is an organic compound with the molecular formula C13H14N2O It is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(1-pyrrolidinyl)benzaldehyde and malononitrile.

    Condensation Reaction: The key step involves a condensation reaction between 4-(1-pyrrolidinyl)benzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide or potassium carbonate. This reaction forms the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound. This step may require specific reaction conditions, such as elevated temperatures and the use of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]butanenitrile
  • 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]pentanenitrile
  • 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]hexanenitrile

Uniqueness

3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-oxo-3-(4-pyrrolidin-1-ylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-8-7-13(16)11-3-5-12(6-4-11)15-9-1-2-10-15/h3-6H,1-2,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEWNXVQQGJDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653898
Record name 3-Oxo-3-[4-(pyrrolidin-1-yl)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-01-9
Record name 3-Oxo-3-[4-(pyrrolidin-1-yl)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile
Reactant of Route 3
Reactant of Route 3
3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile
Reactant of Route 4
Reactant of Route 4
3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile
Reactant of Route 5
Reactant of Route 5
3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile
Reactant of Route 6
Reactant of Route 6
3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.